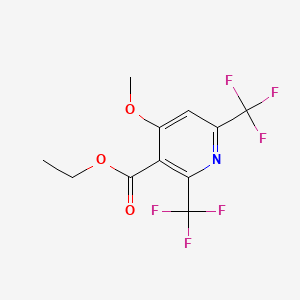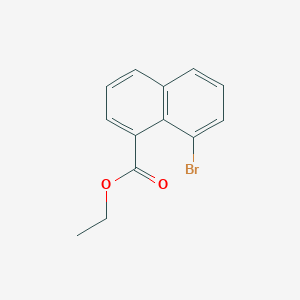
4-(Heptyloxy)cinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptyloxy)cinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids These compounds are characterized by a phenylpropanoid structure, which includes a phenyl ring and a three-carbon side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives followed by etherification. One common method is the reaction of cinnamic acid with heptyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then subjected to etherification using a suitable base, such as sodium hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biotechnological approaches, such as microbial fermentation, are being explored for the sustainable production of hydroxycinnamic acids .
Chemical Reactions Analysis
Types of Reactions: 4-(Heptyloxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the side chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of heptyloxybenzaldehyde or heptyloxybenzoic acid.
Reduction: Formation of 4-heptyloxyhydrocinnamic acid.
Substitution: Formation of various substituted heptyloxycinnamic acid derivatives.
Scientific Research Applications
4-(Heptyloxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Industry: It is used in the production of cosmetics, flavors, and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)cinnamic acid involves its interaction with cellular pathways and molecular targets. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
4-(Heptyloxy)cinnamic acid can be compared with other hydroxycinnamic acids, such as:
Cinnamic Acid: The parent compound with a simpler structure and similar aromatic properties.
p-Coumaric Acid: Known for its antioxidant and antimicrobial activities.
Ferulic Acid: Widely studied for its anti-inflammatory and anticancer properties.
Caffeic Acid: Noted for its strong antioxidant activity and potential health benefits.
Uniqueness: this compound stands out due to its heptyloxy side chain, which imparts unique physicochemical properties and enhances its solubility in organic solvents
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3-(4-heptoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18) |
InChI Key |
PCEUYCVFQYQWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Phosphonic acid, [2-(4-morpholinyl)-2-oxoethyl]-, diethyl ester](/img/structure/B8682688.png)
![1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate](/img/structure/B8682695.png)
![[1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8682697.png)


